1H-Purin-2-amine, 6-methoxy-N-methyl-
Description
1H-Purin-2-amine, 6-methoxy-N-methyl- (CAS: 50704-44-4) is a purine derivative with the molecular formula C₇H₉N₅O and a molecular weight of 179.18 g/mol . Structurally, it features a methoxy group at the 6-position and an N-methyl substitution on the 2-amine group. coli Gyrase B and Topoisomerase IIα, as evidenced by its Glide Gscore values in molecular docking studies .
Properties
CAS No. |
50704-44-4 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-methoxy-N-methyl-7H-purin-2-amine |
InChI |
InChI=1S/C7H9N5O/c1-8-7-11-5-4(9-3-10-5)6(12-7)13-2/h3H,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
JXSWDAFADOZSBN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(C(=N1)OC)NC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties are influenced by substitutions at the 6-position and modifications to the amine groups. Below is a detailed comparison with analogs:
Substituent Variations at the 6-Position
Key Findings :
- Methoxy vs. Methylthio : The methoxy group in the target compound provides moderate hydrophilicity (logP = 0.237) , while the methylthio analog (C₆H₇N₅S) exhibits slightly higher hydrophobicity, which may enhance membrane permeability but reduce solubility .
- Ethoxy Substitution : The ethyl group in 6-ethylguanine introduces steric bulk, which may explain its lower inhibitory activity compared to the methoxy derivative .
Amine Group Modifications
Key Findings :
- Positional Effects : The 2-amine substitution in the target compound allows for better hydrogen bonding with enzymes like Topoisomerase IIα compared to 6-amine derivatives (e.g., 1H-Purin-6-amine, N-methyl ) .
- Methylation Impact : N-methylation at the 2-position improves metabolic stability by reducing susceptibility to deamination .
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